6-Oxa-3-azabicyclo[3.1.1]heptane tosylate
描述
Structure
2D Structure
属性
IUPAC Name |
4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGLNRUOSQXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339953-58-0 | |
| Record name | 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
General Synthetic Strategy
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate typically involves multi-step sequences starting from inexpensive and commercially available precursors. The approaches reported in the literature emphasize straightforward organic transformations such as cyclization, protection/deprotection, and functional group interconversions.
Two main synthetic routes have been documented:
- A six-step synthesis leading to the bicyclic morpholine tosylate salt.
- A seven-step practical synthesis emphasizing scalability and straightforward chemistry.
Both routes share common features:
- Use of inexpensive starting materials.
- Formation of the bicyclic ring system through intramolecular cyclization.
- Conversion to the tosylate salt form for isolation and purification.
Detailed Synthetic Route (Based on Thieme Publications)
| Step | Reaction Type | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Starting Material Preparation | Preparation of linear precursors containing oxygen and nitrogen functionalities. | Commercially available amines and alcohols | Base for subsequent cyclization |
| 2 | Cyclization | Intramolecular ring closure to form the bicyclic 6-oxa-3-azabicyclo[3.1.1]heptane core. | Acid catalysis or base-promoted cyclization | Critical step for bicyclic formation |
| 3 | Protection/Deprotection | Protection of amine or hydroxyl groups if necessary to control reactivity. | Common protecting groups (e.g., benzyl derivatives) | Enhances selectivity and yield |
| 4 | Functional Group Modification | Introduction of tosylate counterion via reaction with p-toluenesulfonic acid or derivatives. | Reaction with p-toluenesulfonic acid (TsOH) | Converts free base to stable salt form |
| 5 | Purification | Isolation of the tosylate salt by crystallization or chromatography. | Solvent systems such as ethanol, ethyl acetate | Ensures product purity |
| 6 | Characterization | Verification of structure and purity using NMR, MS, IR, and melting point analysis. | Analytical techniques | Confirms successful synthesis |
This sequence is supported by the 2011 and 2012 Thieme publications, which describe the first syntheses of the tosylate salt with yields optimized for practical use.
Key Research Findings and Optimization
- The bicyclic morpholine is achiral , simplifying stereochemical complexity in synthesis.
- The tosylate salt form improves stability and handling compared to the free base.
- The synthetic route avoids harsh conditions, using mild acid/base catalysis and common reagents, making it suitable for medicinal chemistry applications.
- Lipophilicity (cLogP) of the bicyclic morpholine is comparable to morpholine, supporting its use as an isostere.
- The synthesis is scalable and uses straightforward chemistry, making it practical for research and potential industrial production.
Summary Table of Preparation Methods
化学反应分析
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Medicinal Chemistry
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to mimic morpholine, a common functional group in drugs known for its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
Case Studies
- Analgesic Activity : Research indicates that derivatives of this compound may exhibit central analgesic activity similar to opioids but with reduced side effects, making them potential candidates for pain management therapies .
- Enzyme Modulation : Preliminary studies suggest that the compound can interact with enzymes involved in metabolic pathways, potentially acting as inhibitors or modulators .
Biological Applications
The unique bicyclic structure of this compound allows it to interact with various biological targets:
- Enzyme Interactions : The compound has shown promise in modulating enzyme activity, which could be useful in drug development targeting specific metabolic pathways.
- Receptor Binding : Its ability to bind to receptors suggests potential applications in neuropharmacology, particularly concerning neuronal nicotinic acetylcholine receptors .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It can undergo various chemical reactions:
- Oxidation and Reduction : The compound can be oxidized or reduced using common reagents, facilitating the formation of various derivatives with altered biological properties.
- Nucleophilic Substitution Reactions : The tosylate group can be replaced by other nucleophiles under appropriate conditions, allowing for the creation of diverse chemical entities .
作用机制
The mechanism by which 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride
- Structural Difference : The hydrochloride salt replaces the tosylate counterion.
- Applications : Widely used as a pharmaceutical intermediate (e.g., in malaria research for inhibiting Plasmodium lactate dehydrogenase) .
- Binding Affinity : In virtual screening, the free base (without counterion) showed a binding energy of −5.25 kcal/mol against Plasmodium lactate dehydrogenase, outperforming pyruvate (−3.66 kcal/mol) .
- Commercial Availability : Purity ≥97% (Thermo Scientific), with CAS 1414958-33-0 .
3-Oxa-6-azabicyclo[3.1.1]heptane
- Structural Difference : Positional isomerism (oxygen and nitrogen swapped).
- Pharmacological Relevance : Demonstrated utility in synthesizing substituted morpholines, which are key motifs in kinase inhibitors .
- Synthetic Accessibility : Requires multi-step hydrogenation and cyclization, with lower yields compared to the 6-oxa-3-aza analog .
6-Thia-3-azabicyclo[3.1.1]heptane
- Structural Difference : Sulfur replaces oxygen in the oxa ring.
- Synthesis: Limited commercial availability (CAS 1338247-66-7) .
Binding Affinity and Selectivity
The bicyclic structure of 6-oxa-3-azabicyclo[3.1.1]heptane provides superior binding due to its constrained geometry, which mimics the transition state of enzyme substrates .
生物活性
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a compound that has recently attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.
The molecular formula of this compound is , with a molecular weight of approximately 270.325 g/mol. The compound features a tosylate group that enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for synthesizing analogs with potentially improved biological properties .
Preliminary studies indicate that this compound may exert its biological effects by mimicking morpholine, a common functional group in pharmaceuticals known for its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing biochemical pathways such as cell signaling and metabolism.
Biological Activity
Research into the biological activity of this compound has yielded promising results:
- Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
- Receptor Binding : Its structural properties suggest that it could bind to various receptors, influencing physiological responses.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H7O3S | Bicyclic structure with heteroatoms |
| Morpholine | C4H9NO | Commonly used in drug design and as a solvent |
| 2-Azabicyclo[2.2.2]octane | C7H13N | Known for stability and diverse reactivity |
The unique arrangement of heteroatoms in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition Studies : Research has indicated that analogs of this compound can inhibit specific enzymes involved in cancer metabolism, suggesting a potential role in cancer therapeutics.
- Pharmacokinetic Assessments : Studies have shown that modifications to the bicyclic structure can lead to enhanced bioavailability and reduced toxicity profiles, making them suitable candidates for drug development.
常见问题
Basic Research Questions
Q. What are the synthetic routes for 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or alcohols under acidic or basic conditions. For example, related bicyclic compounds like 3-azabicyclo[3.1.1]heptan-6-one hydrochloride are synthesized via intramolecular cyclization using HCl as a catalyst . Tosylation may follow, using tosyl chloride in anhydrous solvents (e.g., dichloromethane) with triethylamine as a base. Reaction optimization should focus on temperature (0–25°C), stoichiometry (1:1.2 molar ratio of substrate:tosyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm bicyclic framework and tosyl group (e.g., aromatic protons at δ 7.6–7.8 ppm, methyl protons at δ 2.4 ppm). Compare with analogous compounds like 3-azabicyclo[3.1.1]heptan-6-one hydrochloride .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., similar to 7-oxabicyclo[4.1.0]heptane derivatives ).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in dry, dark, and ventilated conditions at 2–8°C to prevent hydrolysis or oxidation. Use amber glass vials under inert gas (N or Ar). Monitor degradation via periodic HPLC analysis. Stability studies suggest related bicyclic compounds (e.g., 6-Boc-3,6-diazabicyclo[3.1.1]heptane) degrade ≤5% over 6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives based on this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry, predict electronic properties (HOMO/LUMO), and assess reactivity. Molecular docking (AutoDock Vina) can screen interactions with biological targets (e.g., enzymes or receptors). For example, bicyclic frameworks like 4-thia-1-azabicyclo[3.2.0]heptane derivatives show enhanced binding to penicillin-binding proteins .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include residual solvents (e.g., dichloromethane) or unreacted precursors. Use GC-MS (Headspace mode) for volatile impurities and LC-MS for non-volatiles. For example, EP guidelines for related compounds (e.g., 6-aminopenicillanic acid) require impurity levels <0.1% . Develop a validated UPLC method with a sensitivity limit of 0.05% (LOQ = 0.5 μg/mL).
Q. How do stereochemical variations in the bicyclic core impact biological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation ). Test in vitro activity against bacterial or cancer cell lines. For instance, (2S,5R,6R)-configured bicyclic β-lactams exhibit superior antibiotic efficacy . Compare IC values and correlate with molecular dynamics simulations of target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
